molecular formula C16H18N3O.Cl<br>C16H18ClN3O B12735571 3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride CAS No. 74447-68-0

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride

Cat. No.: B12735571
CAS No.: 74447-68-0
M. Wt: 303.78 g/mol
InChI Key: KMWCDTHVCUEIDC-UHFFFAOYSA-N
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Description

EINECS 277-876-8, also known as 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride, is a cationic surfactant belonging to the phenoxazinium class. This compound is characterized by its molecular formula C16H18ClN3O and a molecular weight of 303.79. It is known for its excellent masking, coloring, antistatic, and dispersing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride typically involves the reaction of 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phenoxazinium derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride is used as a dye and a reagent in various analytical techniques. Its unique properties make it valuable in the synthesis of other complex molecules.

Biology: The compound is used in biological research for staining and labeling purposes. Its ability to bind to specific biological molecules makes it useful in microscopy and other imaging techniques.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets are studied to develop new drugs and treatments.

Industry: Industrially, the compound is used in the production of dyes, pigments, and other colorants. Its excellent dispersing properties make it valuable in the formulation of various products .

Mechanism of Action

The mechanism of action of 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, altering their structure and function. This interaction can lead to changes in cellular processes, making it useful in various applications .

Comparison with Similar Compounds

    Phenoxazinium Chloride: Another cationic surfactant with similar properties.

    Phenoxazinium Bromide: A compound with comparable chemical structure and applications.

Uniqueness: 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride stands out due to its specific functional groups, which confer unique properties such as enhanced stability and solubility. These characteristics make it particularly valuable in applications requiring high performance and reliability .

Properties

CAS No.

74447-68-0

Molecular Formula

C16H18N3O.Cl
C16H18ClN3O

Molecular Weight

303.78 g/mol

IUPAC Name

(7-amino-2,8-dimethylphenoxazin-3-ylidene)-dimethylazanium;chloride

InChI

InChI=1S/C16H17N3O.ClH/c1-9-5-12-15(7-11(9)17)20-16-8-14(19(3)4)10(2)6-13(16)18-12;/h5-8,17H,1-4H3;1H

InChI Key

KMWCDTHVCUEIDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)OC3=CC(=[N+](C)C)C(=CC3=N2)C.[Cl-]

Origin of Product

United States

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